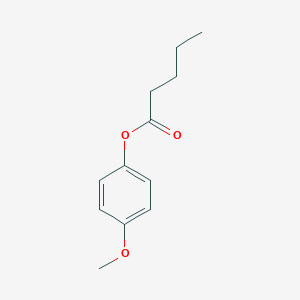

4-methoxyphenyl pentanoate

Description

Structure

3D Structure

Properties

CAS No. |

67001-63-2 |

|---|---|

Molecular Formula |

C12H16O3 |

Molecular Weight |

208.25g/mol |

IUPAC Name |

(4-methoxyphenyl) pentanoate |

InChI |

InChI=1S/C12H16O3/c1-3-4-5-12(13)15-11-8-6-10(14-2)7-9-11/h6-9H,3-5H2,1-2H3 |

InChI Key |

ZPDRGYSTSKWYID-UHFFFAOYSA-N |

SMILES |

CCCCC(=O)OC1=CC=C(C=C1)OC |

Canonical SMILES |

CCCCC(=O)OC1=CC=C(C=C1)OC |

Origin of Product |

United States |

Chemical Transformations and Reaction Mechanisms Involving 4 Methoxyphenyl Pentanoate and Its Structural Motifs

Mechanistic Investigations of Ester Formation and Hydrolysis

The formation of 4-methoxyphenyl (B3050149) pentanoate, an ester, typically proceeds through the esterification of 4-methoxyphenol (B1676288) with pentanoic acid or its derivatives, such as pentanoyl chloride or pentanoic anhydride (B1165640). The mechanism of these reactions is well-established. In acid-catalyzed esterification (Fischer esterification), the carbonyl oxygen of pentanoic acid is protonated, enhancing its electrophilicity. Subsequently, the lone pair of electrons on the oxygen of the hydroxyl group in 4-methoxyphenol attacks the carbonyl carbon, leading to a tetrahedral intermediate. After a series of proton transfers, a molecule of water is eliminated, and deprotonation of the carbonyl oxygen yields the final ester product.

The hydrolysis of esters like 4-methoxyphenyl pentanoate can be catalyzed by either acid or base. In acidic hydrolysis, the mechanism is the reverse of Fischer esterification. Under basic conditions (saponification), a hydroxide (B78521) ion directly attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, expelling the 4-methoxyphenoxide anion as the leaving group and forming pentanoic acid, which is subsequently deprotonated by the base to form the carboxylate salt.

The hydrolysis of related p-methoxyphenyl esters has been a subject of kinetic studies. For instance, the hydrolysis of bis-p-methoxyphenyl phosphate (B84403) ester has been investigated in micellar solutions. Similarly, the kinetics of hydrolysis for 4-methoxyphenylacetic acid butyl ester under phase transfer conditions have been reported, highlighting the influence of catalysts and reaction conditions on the reaction rate. Studies on the hydrolysis of 4-methoxyphenyl chloroformate and 4-methoxyphenyl fluoroformate in aqueous dioxane have provided evidence for a rate-determining step involving the attack of acetate (B1210297) ions on a mixed anhydride intermediate. rsc.org

| Related Ester | Hydrolysis Conditions | Key Mechanistic Findings |

| bis-p-methoxyphenyl phosphate ester | Micellar solutions of cetyltrimethylammonium bromide | Studied in micellar solutions. |

| 4-methoxyphenylacetic acid butyl ester | Aqueous KOH, tetrabutylammonium (B224687) bromide in chlorobenzene | Reaction enhanced by phase transfer catalyst; kinetic behavior and mechanism investigated. |

| 4-methoxyphenyl chloroformate | Aqueous dioxane with acetate ions | Rate increased by acetate; sigmoid rate curves suggest an intermediate mixed anhydride. rsc.org |

| 4-methoxyphenyl fluoroformate | Aqueous dioxane with acetate ions | Rate decreased by acetate; suggests rate-determining attack of acetate on a mixed anhydride intermediate. rsc.org |

Nucleophilic Substitution and Addition Reactions

The carbonyl carbon of the ester group in this compound is electrophilic and susceptible to nucleophilic attack. This can lead to nucleophilic acyl substitution, where the 4-methoxyphenoxy group is replaced by another nucleophile. For example, reaction with amines (aminolysis) would yield N-substituted pentanamides. The synthesis of N-(4-methoxyphenyl)pentanamide from pentanoic acid and 4-anisidine has been documented, proceeding through an activated carboxylic acid intermediate. nih.gov

The 4-methoxyphenyl group itself can influence or participate in nucleophilic reactions. While the aromatic ring is generally less reactive towards nucleophilic aromatic substitution, the presence of the electron-donating methoxy (B1213986) group at the para position can affect the reactivity of the ester. Nucleophilic substitution reactions at the phosphorus center of aryl bis(4-methoxyphenyl) phosphate have been shown to proceed through either a concerted or a stepwise mechanism, depending on the basicity of the attacking pyridine (B92270) nucleophiles. sapub.org

Furthermore, the carbonyl group can undergo nucleophilic addition reactions, particularly if the pentanoyl chain is modified to contain other functional groups. For instance, aldehydes and ketones readily undergo nucleophilic addition, forming a tetrahedral intermediate which can then be protonated to an alcohol. libretexts.orglibretexts.org While the ester carbonyl is less reactive than that of an aldehyde or ketone, similar principles apply.

Kinetics and Thermodynamics of Related Reactions

The kinetics and thermodynamics of reactions involving esters similar to this compound have been investigated. The pH-independent hydrolysis of a series of p-methoxyphenyl 2,2-dichloroalkanoates, including a pentanoate derivative, has been studied in aqueous solutions with added alcohols. nih.gov The rate constants for the neutral hydrolysis were found to decrease with increasing concentration of the alcohol co-solute, a phenomenon attributed to the formation of hydrophobically stabilized encounter complexes between the ester and the alcohol. nih.gov This study revealed that the formation of these complexes leads to a dominant initial-state stabilization, with unfavorable enthalpies and favorable entropies of complexation, confirming the role of hydrophobic interactions. nih.gov

Kinetic studies on the hydrolysis of 4-methoxyphenyl chloroformate and fluoroformate have provided insights into the reaction mechanism, suggesting the formation of an intermediate mixed anhydride. rsc.org The differing effects of acetate ions on the hydrolysis rates of the chloroformate (rate increase) and fluoroformate (rate decrease) point to a change in the rate-determining step. rsc.org

Thermodynamic data for reactions involving related structures can also provide valuable information. For instance, the thermodynamics of enolate formation and reaction are crucial in understanding alkylation and condensation reactions of the pentanoate chain.

| Reaction | Compound/System | Kinetic/Thermodynamic Findings |

| Neutral Hydrolysis | p-methoxyphenyl 2,2-dichloropentanoate | Rate decreases with added alcohol due to formation of hydrophobically stabilized encounter complexes. nih.gov |

| Hydrolysis | 4-methoxyphenyl chloroformate/fluoroformate | Evidence for an intermediate mixed anhydride; rate-determining step influenced by the leaving group and nucleophile. rsc.org |

| Nucleophilic Substitution | Aryl bis(4-methoxyphenyl) phosphate | Mechanism changes from concerted to stepwise depending on nucleophile basicity. sapub.org |

Computational and Theoretical Studies of 4 Methoxyphenyl Pentanoate and Its Analogues

Molecular Modeling and Conformational Analysis

For instance, conformational analysis of N-alkyl-N-(4-methoxyphenyl)pyridin-2-amines, which share the 4-methoxyphenyl (B3050149) moiety, has shown that the spatial orientation of the phenyl and pyridine (B92270) rings is a key determinant of their biological activity. nih.gov The presence of the methoxy (B1213986) group can influence the planarity of the molecule through electronic effects and potential intramolecular interactions. nih.gov In a similar vein, studies on cage dimeric N-benzyl 4-(4-methoxyphenyl)-1,4-dihydropyridines have utilized conformational searches to identify low-energy conformers, which is critical for understanding their interaction with biological targets like HIV-1 protease. nih.gov These studies highlight that the rotational freedom around the bond connecting the phenyl ring to the rest of the molecule is a significant factor in determining the preferred conformation.

The conformational landscape of these molecules is often explored using molecular mechanics force fields, followed by higher-level quantum calculations to refine the energies of the most stable conformers. The interplay of steric and electronic effects dictates the preferred spatial arrangement of the 4-methoxyphenyl group relative to the rest of the molecule.

Table 1: Conformational Analysis Data for Analogues of 4-Methoxyphenyl Pentanoate

| Compound/Analogue | Method | Key Findings |

| N-alkyl-N-(4-methoxyphenyl)pyridin-2-amines | Molecular Mechanics (MM2) | The NH linker and substituents influence the planarity and spatial orientation of the phenyl and pyridine rings. nih.gov |

| Cage dimeric N-benzyl 4-(4-methoxyphenyl)-1,4-dihydropyridines | Systematic Conformational Search | Identified centrosymmetrical and C2-symmetrical energy minima, crucial for fitting into the active site of HIV-1 protease. nih.gov |

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), provide detailed information about the electronic structure of molecules. These calculations are vital for understanding reactivity, spectroscopic properties, and intermolecular interactions.

Studies on analogues such as 2-(4-methoxyphenyl)benzo[d]thiazole have used DFT methods like B3LYP with various basis sets to calculate the optimized geometry, vibrational frequencies, and electronic properties. nih.gov A key aspect of these studies is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability. fip.org For example, in a study of (E)-3-(4-(benzyloxy)phenyl)-1-(4-methoxyphenyl)prop-2-en-1-one, a chalcone (B49325) analogue, DFT calculations showed a non-planar structure and provided insights into its global chemical reactivity parameters. fip.org

Molecular Electrostatic Potential (MEP) maps are another valuable output of quantum chemical calculations. They illustrate the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This information is critical for predicting how a molecule will interact with other molecules, including biological receptors. For various compounds containing the 4-methoxyphenyl group, MEP analysis has helped to identify the sites most likely to be involved in intermolecular interactions.

Table 2: Quantum Chemical Calculation Data for Analogues of this compound

| Analogue | Method | Calculated Properties |

| (E)-3-(4-(benzyloxy)phenyl)-1-(4-methoxyphenyl)prop-2-en-1-one | DFT/B3LYP/6-311++G(d,p) | HOMO-LUMO gap, global chemical reactivity parameters, non-linear optical properties. fip.org |

| 2-(4-methoxyphenyl)benzo[d]thiazole | HF, B3LYP, BLYP, B3PW91, mPW1PW91 with 6-311G(d,p) | Optimized geometry, vibrational spectra, comparison of calculated bond lengths and angles. nih.gov |

Simulations of Reaction Pathways and Intermediates

For example, kinetic modeling of the nickel-catalyzed esterification of amides has been performed to understand the reaction mechanism and optimize reaction conditions. acs.org This type of study involves constructing a reaction pathway based on computational predictions and experimental data, identifying key intermediates and transition states, and determining the rate-limiting step. acs.org Such an approach could be applied to the esterification of 4-methoxyphenol (B1676288) with pentanoic acid or its derivatives to form this compound.

Furthermore, computational studies on the alkylation of phenols can shed light on the reactivity of the 4-methoxyphenyl group. researchgate.net Understanding the reaction mechanism for the formation of 4-methoxyphenol itself from hydroquinone (B1673460) and methanol (B129727), for instance, provides insights into the reactivity of the hydroxyl group and the influence of the aromatic ring on the reaction pathway. researchgate.net These simulations often employ quantum mechanics to calculate the energies of reactants, products, intermediates, and transition states, thereby mapping out the potential energy surface of the reaction.

In silico Prediction of Molecular Interactions

In silico methods are widely used to predict how a molecule might interact with biological targets, a crucial step in drug discovery and development. Molecular docking is a primary tool for this purpose, predicting the preferred orientation of a ligand when bound to a receptor to form a stable complex.

For numerous analogues of this compound, molecular docking studies have been conducted to evaluate their potential as therapeutic agents. For example, derivatives of 5-hydroxyindole-3-carboxylic acid containing a 4-methoxyphenyl group have been docked into the binding pocket of the survivin protein to assess their anti-breast cancer potential. brieflands.com These studies often reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein's active site.

Beyond docking, molecular dynamics (MD) simulations can provide a more dynamic picture of the ligand-receptor interaction over time, assessing the stability of the complex. Such simulations have been performed on various compounds with the 4-methoxyphenyl moiety to understand their inhibitory mechanisms against different enzymes. nih.gov These in silico predictions of molecular interactions are invaluable for prioritizing compounds for synthesis and experimental testing.

Table 3: In silico Prediction Data for Analogues of this compound

| Analogue/Compound Class | Target | Method | Key Findings |

| 5-Hydroxyindole-3-carboxylic acid derivatives | Survivin protein | Molecular Docking (AutoDock) | Predicted binding modes and interactions within the active site, guiding the selection of potent compounds. brieflands.com |

| Substituted 5-(4-methoxyphenyl)-1H-indoles and -imidazoles | ALOX15 | Molecular Docking and MD Simulations | Explored the allosteric inhibition mechanism and the role of the 4-methoxyphenyl group in binding. nih.gov |

Advanced Analytical Methodologies for the Analysis of 4 Methoxyphenyl Pentanoate

Development of Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone for separating 4-methoxyphenyl (B3050149) pentanoate from complex mixtures and achieving precise quantification. Both liquid and gas chromatography, coupled with mass spectrometry, offer powerful solutions.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique for the analysis of 4-methoxyphenyl pentanoate without the need for derivatization. measurlabs.com The inherent polarity of the ester and methoxy (B1213986) groups makes it suitable for reversed-phase chromatography.

Research Findings: Methodologies developed for analogous compounds, such as other methoxyphenyl derivatives and pentyl-chain-containing molecules, demonstrate the utility of LC-MS/MS. researchgate.netnih.gov A typical approach involves a reversed-phase column (e.g., C18) with a gradient elution using mobile phases like water and methanol (B129727) or acetonitrile, often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization. nih.govmdpi.com Detection is typically performed using an electrospray ionization (ESI) source operating in positive ion mode, as the ether and ester moieties can be protonated.

For quantification, the Multiple Reaction Monitoring (MRM) mode is employed, providing exceptional specificity. sciex.com This involves monitoring the transition of a specific precursor ion (the protonated molecule, [M+H]⁺) to a characteristic product ion after collision-induced dissociation (CID). For this compound (molar mass 208.25 g/mol ), the precursor ion would be m/z 209.1. Fragmentation would likely occur at the ester bond, yielding product ions corresponding to the 4-methoxyphenyl group or the pentanoyl moiety.

A proposed LC-MS/MS method could utilize the parameters outlined in the table below.

| Parameter | Value |

| LC Column | Reversed-Phase C18 (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile or Methanol + 0.1% Formic Acid |

| Flow Rate | 0.2-0.4 mL/min |

| Ionization Mode | ESI Positive |

| Precursor Ion [M+H]⁺ | m/z 209.1 |

| Product Ion (Qualifier) | m/z 107.1 (protonated 4-methoxyphenol (B1676288) fragment) |

| Product Ion (Quantifier) | m/z 121.1 (methoxytropylium ion) |

| Analysis Mode | Multiple Reaction Monitoring (MRM) |

This interactive table outlines a hypothetical, yet scientifically grounded, LC-MS/MS method for analyzing this compound based on common practices for similar analytes.

While this compound is potentially volatile enough for direct GC-MS analysis, a common and robust strategy for esters involves hydrolysis followed by derivatization of the resulting alcohol (4-methoxyphenol) and carboxylic acid (pentanoic acid). nih.gov This approach is particularly useful for improving chromatographic peak shape, increasing thermal stability, and enhancing detection limits. nih.gov

Research Findings: The analysis of phenolic compounds by GC-MS is well-established and almost always employs a derivatization step to mask the polar hydroxyl group. nih.govacs.org Silylation is the most common technique, using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or bis(trimethylsilyl)trifluoroacetamide (BSTFA) to convert the phenol (B47542) into its more volatile and stable trimethylsilyl (B98337) (TMS) ether. nih.govnih.gov Similarly, the resulting pentanoic acid can be converted to a methyl or other alkyl ester to reduce polarity and prevent tailing on common non-polar GC columns like those with a DB-5 stationary phase. gcms.czresearchgate.net

The analytical workflow involves:

Alkaline or acidic hydrolysis of the this compound sample.

Extraction of the resulting 4-methoxyphenol and pentanoic acid.

Evaporation to dryness and subsequent derivatization with a silylating agent, which will react with both the phenol and the carboxylic acid.

Injection into the GC-MS for separation and detection based on the characteristic mass spectra of the derivatives.

| Analyte (Post-Hydrolysis) | Derivatization Reagent | Derivative Formed | Analytical Benefit |

| 4-Methoxyphenol | MSTFA or BSTFA | 4-Methoxy-trimethylsiloxybenzene | Increased volatility, improved peak symmetry |

| Pentanoic Acid | MSTFA or BSTFA | Trimethylsilyl pentanoate | Increased volatility, reduced column adsorption |

This interactive table details the derivatization strategy for the hydrolysis products of this compound to facilitate GC-MS analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Spectroscopic Techniques for Mechanistic and Conformational Insight

Spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable for the unambiguous structural confirmation of this compound and for gaining insight into its molecular conformation. schoolwires.net

Research Findings: Nuclear Magnetic Resonance (NMR) spectroscopy provides a detailed map of the chemical environment of each proton and carbon atom in the molecule. hmdb.ca Based on data from analogous compounds like methyl 5-(4-methoxyphenyl)pentanoate, the ¹H NMR spectrum of this compound can be predicted. uni-regensburg.de The aromatic protons on the methoxy-substituted ring would appear as two distinct doublets in the ~6.8-7.2 ppm region. The singlet for the methoxy group protons would be found around 3.8 ppm. The protons of the pentanoate chain would give rise to signals in the upfield region, with the α-methylene protons adjacent to the carbonyl group appearing around 2.5 ppm. ¹³C NMR would further confirm the carbon skeleton. Advanced 2D-NMR techniques, such as COSY and HSQC, can be used to establish connectivity, while NOESY can provide through-space correlations to elucidate the preferred conformation of the molecule in solution. researchgate.netacs.org

Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule. schoolwires.net The IR spectrum of this compound would be characterized by several key absorption bands: a strong C=O stretching vibration for the ester group around 1740-1760 cm⁻¹, strong C-O stretching bands for the ester and ether linkages in the 1100-1300 cm⁻¹ region, and characteristic C=C stretching bands for the aromatic ring around 1500-1610 cm⁻¹. orgsyn.org

Derivatization Strategies for Enhanced Analytical Performance

Derivatization is a chemical modification process used to convert an analyte into a product with improved properties for separation and detection. jfda-online.com As discussed for GC-MS, derivatization is crucial when analyzing the hydrolysis products of this compound. The primary goals are to increase volatility and thermal stability while decreasing polarity. nih.gov

Research Findings: The key strategies revolve around the functional groups exposed after hydrolysis: the phenolic hydroxyl and the carboxylic acid.

Silylation: This is the most prevalent method for derivatizing active hydrogen groups like those in phenols and carboxylic acids. gcms.cz Reagents such as MSTFA and BSTFA react rapidly to replace the acidic protons with a non-polar trimethylsilyl (TMS) group. nih.gov This conversion dramatically reduces intermolecular hydrogen bonding, leading to lower boiling points and sharper, more symmetrical peaks in GC analysis. nih.gov

Alkylation/Esterification: This strategy is primarily aimed at carboxylic acids. researchgate.net Reagents like diazomethane (B1218177) or alcohols in the presence of an acid catalyst (e.g., BF₃) convert the carboxylic acid into its corresponding methyl or other alkyl ester. gcms.cz This eliminates the highly polar nature of the carboxyl group, significantly improving its gas chromatographic behavior.

Acylation: While less common for this specific application, acylation with reagents like pentafluoropropionic anhydride (B1165640) could be used. jfda-online.com This introduces a fluorinated group, which can greatly enhance sensitivity when using an electron capture detector (ECD) in GC, although mass spectrometry is more commonly employed.

These derivatization reactions are typically rapid, quantitative, and produce stable derivatives, making them a cornerstone of robust analytical methods for compounds that are otherwise challenging to analyze directly. ddtjournal.comnih.gov

Structure Activity Relationship Sar Studies and Molecular Design Based on the 4 Methoxyphenyl Pentanoate Framework

Systematic Structural Modifications and their Functional Impact

Systematic modification of the 4-methoxyphenyl (B3050149) pentanoate framework has been a key strategy in medicinal chemistry. Research into related structures demonstrates that even minor alterations to the core molecule can significantly influence its biological function.

For instance, in the development of novel anticancer agents, a series of malabaricone C analogues, which share a phenyl ring system connected by a carbon chain, were synthesized and evaluated. acs.org The study involved modifying the spacer length between two phenyl rings and altering the position and number of hydroxyl and methoxy (B1213986) groups. acs.org These modifications were found to significantly affect the antiproliferative potential of the compounds, highlighting the sensitivity of the biological activity to the scaffold's architecture. acs.org

In another example, studies on ketamine analogues explored a range of substituents (such as Cl, Me, OMe, CF₃, and OCF₃) at various positions on the aromatic ring. mdpi.comresearchgate.net These substitutions, representing a wide array of lipophilic and electronic properties, led to varied sedative and analgesic activities, underscoring the functional impact of aromatic ring modifications. mdpi.comresearchgate.net Similarly, research on indolinone derivatives, where a 4-methoxyphenyl group was incorporated, showed that substitutions on the indolinone ring system modulated antiproliferative activity against Ewing's Sarcoma cell lines. nih.gov

These examples, while not exclusively on 4-methoxyphenyl pentanoate, illustrate a fundamental principle in medicinal chemistry: systematic structural changes to a core scaffold are a powerful tool for probing and enhancing biological activity.

Influence of Side-Chain Length and Aromatic Substituents on Activity

The activity of compounds based on the 4-methoxyphenyl framework is profoundly influenced by the length of the aliphatic side-chain and the nature of substituents on the aromatic ring.

Side-Chain Length: The length of the pentanoate chain is a critical determinant of biological activity. Studies on analogous structures have shown that both increasing and decreasing the number of methylene (B1212753) units in the side chain can alter efficacy. In research on AM-toxin I analogs, which include a 2-amino-5-(p-methoxyphenyl)pentanoic acid residue, modifying the side-chain length by even one methylene group was found to weaken toxic activity. wiley.com This suggests that an exact side-chain length is crucial for optimal interaction with the biological target, as a shorter or longer chain may prevent the proper positioning of the key aromatic ring. wiley.com Similarly, in studies of amphiphilic copolymers for drug delivery, the length of the hydrophobic side-chain played a crucial role in the loading capacity of the therapeutic agent, with a hexyl chain proving more effective than a longer dodecyl chain. nih.gov This effect is often a balance between achieving sufficient hydrophobicity for binding and avoiding issues like crystallization or steric hindrance that can arise from overly long chains. nih.gov

Aromatic Substituents: Substituents on the 4-methoxyphenyl ring dictate the electronic and steric properties of the molecule, which in turn affects its interaction with target receptors. The methoxy group at the para-position (C-4) is an electron-donating group, which can increase the reactivity of the aromatic ring in certain reactions. libretexts.orgmasterorganicchemistry.com The position of this substituent is also critical. Studies on ketamine ester analogues showed that 2- and 3-substituted compounds were generally more active as sedatives than their 4-substituted counterparts. mdpi.com In a separate study on cruzain inhibitors, the replacement of the 3-chloro-4-methoxyphenyl fragment was generally found to be unfavorable for activity against T. cruzi. nih.gov This indicates that the specific substitution pattern on the aromatic ring is finely tuned for biological activity.

The following table summarizes findings from related compounds on how substituents impact activity.

| Compound Series | Base Structure | Modification | Impact on Activity |

| AM-Toxin I Analogs | Cyclic Depsipeptide | Shortening or elongating the p-methoxyphenylpentanoic acid side chain | Weakened necrotic activity wiley.com |

| Ketamine Analogs | Phenylcyclohexylamine | Varying aromatic substituents (Cl, Me, OMe) and position (2-, 3-, or 4-) | 2- and 3-substituted compounds were generally more active than 4-substituted ones mdpi.com |

| Cruzain Inhibitors | Imide Derivatives | Replacement of the 3-chloro-4-methoxyphenyl fragment | Generally unfavorable for activity nih.gov |

Stereochemical Considerations in Molecular Design

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in molecular design, as biological systems like enzyme active sites are chiral environments. smolecule.com For molecules derived from the this compound framework that possess a chiral center, the different enantiomers or diastereomers can exhibit vastly different biological activities. ethernet.edu.et

An example of this principle is seen with (R)-2-Amino-5-(4-methoxyphenyl)pentanoic acid. smolecule.com Its structure contains a chiral carbon at the second position of the pentanoic acid chain, leading to (R) and (S) enantiomers. The specific (R)-configuration is noted for its particular interest in various biological applications, implying that its stereoisomer may have a different or less potent activity profile. smolecule.com The synthesis of such compounds often requires stereoselective methods, such as using enzymes or asymmetric catalysts, to produce the desired isomer in high purity. smolecule.com

The importance of stereochemistry is a well-established principle in pharmacology. For many drugs, one isomer is responsible for the therapeutic effect, while the other may be inactive or even contribute to adverse effects. ethernet.edu.et Therefore, in the design of new drugs based on the this compound scaffold, controlling the stereochemistry is essential for optimizing efficacy and safety.

Molecular Simplification and Hybridization Approaches in Medicinal Chemistry Research

Molecular Simplification: This strategy involves simplifying the structure of a complex lead compound to create analogues that are easier to synthesize, have better pharmacokinetic properties, and potentially fewer side effects, all while retaining the desired biological activity. slideshare.net

A prominent example is the development of N-(4-methoxyphenyl)pentanamide, a simplified analogue of the anthelmintic drug albendazole (B1665689). nih.govnih.gov The complex benzimidazole-carbamate structure of albendazole was systematically simplified by replacing the sulfur atom with oxygen, the guanidine (B92328) function with an amide group, and the carbamate (B1207046) with an alkyl chain, resulting in the much simpler N-(4-methoxyphenyl)pentanamide. nih.govresearchgate.net This simplified molecule demonstrated significant anthelmintic activity against the nematode Toxocara canis, comparable to albendazole, but with the added benefit of lower cytotoxicity. nih.govnih.gov This work successfully demonstrates that the core pharmacophoric features can be maintained within a less complex structure, providing a promising avenue for the development of new anthelmintic agents. nih.gov

Molecular Hybridization: This approach involves combining two or more pharmacophores (structural units responsible for biological activity) into a single hybrid molecule. nih.gov The goal is to create a new chemical entity with a multi-target profile, which can be particularly useful for treating complex diseases with multiple pathological factors, such as neurodegenerative diseases. nih.gov For instance, researchers have created hybrids by combining pharmacophores from existing drugs like donepezil (B133215) with other bioactive molecules like ferulic acid to target multiple enzymes involved in Alzheimer's disease. nih.gov While no specific hybridization examples for this compound were found, the 4-methoxyphenyl moiety itself is a common pharmacophore in drug design and could be incorporated into hybrid structures to develop novel multi-target agents. nih.gov

Computational SAR Modeling

Computational modeling has become an indispensable tool in modern drug discovery, allowing researchers to predict the activity of new compounds and understand the structural basis for their function. Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking are frequently applied to frameworks like this compound.

QSAR: This method establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activity. For a series of 4-methoxyphenyl derivatives, a QSAR model could be built to correlate physicochemical properties (descriptors) like hydrophobicity, electronic effects, and steric parameters with their measured activity. Such models can then be used to predict the activity of newly designed, unsynthesized compounds, helping to prioritize which molecules to synthesize and test. researchgate.net

Molecular Docking: This computational technique predicts the preferred orientation of a molecule when bound to a biological target, such as a receptor or enzyme. researchgate.net For example, in the design of EGFR and VEGFR-2 inhibitors based on a 4-methoxyphenyl pyrazole (B372694) scaffold, molecular docking was used to simulate how the compounds would bind to the active sites of these enzymes. nih.gov These simulations provide insights into the key interactions (e.g., hydrogen bonds, hydrophobic interactions) that are crucial for binding and activity. For the this compound framework, docking studies could elucidate how the methoxy group and the pentanoate chain contribute to binding and help rationalize the observed SAR data, such as the effects of side-chain length and aromatic substitution. nih.gov

The table below provides an overview of computational approaches used for similar molecules.

| Computational Method | Application | Insights Gained |

| QSAR | Modeling antimicrobial activity of benzothiophene (B83047) derivatives | Identified key molecular descriptors that correlate structure with antimicrobial activity. |

| Molecular Docking | Simulating the binding of 4-methoxyphenyl pyrazole derivatives to EGFR/VEGFR-2 | Revealed binding modes and key interactions, helping to explain inhibitory activity. nih.gov |

| Pharmacokinetic Profiling | In silico analysis of N-(4-methoxyphenyl)pentanamide | Demonstrated an excellent drug-likeness profile for the simplified compound. nih.govnih.gov |

| DFT Calculations | Analyzing a synthesized hexahydroquinazolin-2(1H)-one derivative | Illustrated HOMO and LUMO energies, vibrational properties, and charge distribution. researchgate.net |

Biochemical and Mechanistic Investigations of 4 Methoxyphenyl Pentanoate Analogues Non Clinical Focus

In vitro Enzyme Inhibition Studies

Research into the specific inhibitory effects of 4-methoxyphenyl (B3050149) pentanoate analogues on protein kinases has yielded some insights, particularly concerning Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). However, direct studies on 4-methoxyphenyl pentanoate itself are not prevalent in the current body of scientific literature. The available research focuses on other molecular scaffolds incorporating the 4-methoxyphenyl moiety.

Guided by the pharmacophoric features of known EGFR and VEGFR-2 antagonists, two series of 4-methoxyphenyl pyrazole (B372694) and pyrimidine (B1678525) derivatives were designed and synthesized as potential dual inhibitors. nih.govbohrium.com One of the pyrimidine derivatives, compound 12 , demonstrated potent inhibitory activity against both EGFR and VEGFR-2, with IC50 values of 0.071 µM and 0.098 µM, respectively. nih.govbohrium.com These values are comparable to the reference drugs erlotinib (B232) (EGFR IC50 = 0.063 µM) and sorafenib (B1663141) (VEGFR-2 IC50 = 0.041 µM). nih.govbohrium.com Further investigation of selected compounds from these series in the HepG-2 cell line revealed impacts on the cell cycle and apoptosis. nih.govbohrium.com

In a separate line of inquiry, N-(3-amino-4-methoxyphenyl)acrylamide derivatives were synthesized and evaluated as selective inhibitors of the EGFR L858R/T790M mutant kinase. nih.gov Compound 17i from this series showed significant inhibitory activity against the EGFRL858R/T790M kinase with an IC50 value of 1.7 nM and demonstrated a 22-fold selectivity over the wild-type EGFR kinase. nih.gov

No specific research was identified regarding the inhibition of Colony-Stimulating Factor 1 Receptor (CSF1R) by this compound or its close analogues within the scope of the conducted searches.

| Compound | Target Kinase | IC50 (µM) | Reference Compound | Reference IC50 (µM) |

|---|---|---|---|---|

| Compound 12 (pyrimidine derivative) | EGFR | 0.071 | Erlotinib | 0.063 |

| Compound 12 (pyrimidine derivative) | VEGFR-2 | 0.098 | Sorafenib | 0.041 |

| Compound 17i (acrylamide derivative) | EGFRL858R/T790M | 0.0017 | Osimertinib | - |

The investigation into this compound analogues as inhibitors of amidases and peptidases, such as Aminopeptidase (B13392206) A (APA), is an area with limited specific data. General studies on related structures offer some context. For instance, research on methionine aminopeptidase (MetAP) inhibitors has shown that phenyl ester derivatives can exhibit inhibitory activity, though often weaker than their corresponding amide counterparts against certain bacterial MetAPs. nih.gov This highlights the potential for ester-containing compounds to interact with the active sites of peptidases, although direct evidence for this compound analogues is lacking.

Studies on pyrazoline-based derivatives as aminopeptidase N (APN) inhibitors have demonstrated that modifications of a terminal phenyl group can significantly influence inhibitory potency. rsc.org While not directly involving a pentanoate structure, this research underscores the importance of the phenyl group and its substitutions in the design of aminopeptidase inhibitors. rsc.org However, no studies were found that specifically evaluated this compound or its direct analogues for inhibitory activity against Aminopeptidase A.

There is a lack of direct research on the inhibitory activity of this compound analogues against dehydrogenases such as human lactate (B86563) dehydrogenase A (hLDHA). However, structure-activity relationship (SAR) studies on other classes of compounds provide some pertinent information. For example, in a series of succinic acid monoamide derivatives designed as hLDHA inhibitors, the substitution on a phenyl ring at the R1 position was found to be critical for inhibitory potency. nih.gov Notably, the introduction of an electron-donating methoxy (B1213986) group at the para-position of the phenyl ring in compound 17 led to a significant decrease in potency against hLDHA, with an IC50 value of 50 µM. nih.gov This suggests that for this particular scaffold, a para-methoxy substitution is detrimental to inhibitory activity. This finding may have implications for the potential activity of 4-methoxyphenyl derivatives but does not directly pertain to the pentanoate ester class.

Inhibition of Amidases and Peptidases (e.g., Aminopeptidase A)

Cellular Activity and Mechanistic Screening in Model Systems

Analogues bearing the 4-methoxyphenyl moiety have been investigated for their activity against the protozoan parasite Trypanosoma cruzi, the causative agent of Chagas disease. A study on organotin (IV) derivatives of 4-(4-methoxyphenylamino)-4-oxobutanoic acid revealed significant antiparasitic potential. nih.gov One compound in this series, MS26Et3 , was particularly effective against the intracellular amastigotes of T. cruzi, with a 50% effective concentration (EC50) of 0.24 µM. nih.gov

In another study, a series of monoketone analogues of curcumin (B1669340) were synthesized and evaluated for their trypanocidal activity. nih.gov The tetramethoxy dibenzalacetone analogue, Diveratralacetone (DBA 3) , which contains methoxy groups, was the most active against the amastigote forms of four different T. cruzi strains, with IC50 values below 10 µM. nih.gov The inactivity of a dichloro-dibenzalacetone derivative suggested that the oxygenated groups, such as the methoxy substituents, on the terminal aromatic rings play an important role in the anti-T. cruzi activity. nih.gov

| Compound | Parasite Stage | IC50 / EC50 (µM) | Strain |

|---|---|---|---|

| MS26Et3 | Intracellular Amastigote | 0.24 | Not Specified |

| Diveratralacetone (DBA 3) | Amastigote | <10 (1.51–9.63) | Brazil, CA-I/72, Sylvio X10/4, Sylvio X10/7 |

A simplified analogue of albendazole (B1665689), N-(4-methoxyphenyl)pentanamide (N4MP) , has demonstrated significant anthelmintic properties against the nematode Toxocara canis, the roundworm responsible for toxocariasis. nih.govnih.gov In vitro bioassays have shown that N4MP affects the viability of T. canis larvae in a manner that is dependent on both time and concentration, similar to the effects of albendazole. nih.govnih.gov

At a concentration of 50 µM, N4MP induced immobilization of third-stage larvae (L3) after 48 hours of exposure, compared to 24 hours for albendazole at the same concentration. nih.gov Complete death of the parasites was observed after 72 hours of exposure to 50 µM N4MP, whereas albendazole achieved this effect in 48 hours. nih.gov Although the onset of action for N4MP is slower than that of albendazole, its ability to cause a reduction in motility is considered a significant anthelmintic effect. nih.gov

A key finding is the cytotoxicity profile of N4MP. Compared to albendazole, which showed significant cytotoxicity in both human and animal cell lines (approximately 30-50% reduction in cell viability), N4MP exhibited a significantly lower level of cytotoxicity. nih.govresearchgate.net This selective antiparasitic effect makes N4MP a compound of interest for the development of new anthelmintic agents. nih.gov The mechanism of action for N4MP against T. canis has not been explicitly explored, but its structural relationship to albendazole suggests a potential interaction with β-tubulin, a known mechanism for benzimidazoles that disrupts glucose uptake in the parasite. nih.govwikipedia.orgdrugbank.com

| Compound | Concentration (µM) | Time (hours) | Effect |

|---|---|---|---|

| N-(4-methoxyphenyl)pentanamide (N4MP) | 50 | 48 | Immobilization |

| 72 | Larval Death | ||

| Albendazole (Reference) | 50 | 24 | Immobilization |

| 48 | Larval Death |

| Compound | Cell Line | Concentration (µM) | Effect on Cell Viability |

|---|---|---|---|

| N-(4-methoxyphenyl)pentanamide (N4MP) | Human (SH-SY5Y) & Animal (Vero) | 250 & 500 | Not significantly cytotoxic |

| Albendazole (Reference) | Human (SH-SY5Y) | 250 & 500 | ~30% reduction |

| Animal (Vero) | ~50% reduction |

Advanced Applications of 4 Methoxyphenyl Pentanoate and Its Derivatives in Chemical Systems

Utilization as Building Blocks for Complex Organic Molecules

Organic building blocks are foundational units used to construct larger, more intricate molecular architectures. cymitquimica.com Compounds like 4-methoxyphenyl (B3050149) pentanoate, and its structural relatives, serve as crucial intermediates in the synthesis of a wide array of complex molecules, from pharmaceuticals to specialized materials. cymitquimica.comvulcanchem.com The inherent features of the 4-methoxyphenyl group and the pentanoate chain allow for diverse chemical modifications, making it a valuable precursor in multi-step syntheses.

Detailed research findings have demonstrated the incorporation of the 4-methoxyphenyl moiety into highly complex structures designed for specific biological activities. For instance, a synthetically designed molecule, CHEMBL332245, features a pentanoic acid backbone modified with several functional groups, including a hydroxy-acetyl group attached to a 4-methoxyphenyl ring. ontosight.ai The intricate and stereospecific nature of this compound suggests it was engineered to interact precisely with biological targets like enzymes or receptors. ontosight.ai

Similarly, the structural framework of 4-methoxyphenyl pentanoate is echoed in the anthelmintic agent N-(4-methoxyphenyl)pentanamide. This compound, a simplified analogue of the widely used drug albendazole (B1665689), was prepared from 4-anisidine and pentanoic acid. nih.gov In vitro studies showed that it affects the viability of the nematode Toxocara canis in a manner similar to albendazole but with lower cytotoxicity to human and animal cell lines. nih.gov This highlights how combining a methoxyphenyl group with a pentanoyl chain can yield potent and selective bioactive molecules. nih.gov

The versatility of this structural motif extends to the synthesis of complex heterocyclic compounds, which are pivotal in medicinal chemistry. Derivatives containing the 4-methoxyphenyl group are used to construct elaborate systems such as pyrazolo[3,4-c]pyridines, pyrido[1,2-a]pyrimidines, and tetrazoles. researchgate.netevitachem.comresearchgate.net These examples underscore the role of 4-methoxyphenyl derivatives as key intermediates, enabling the efficient assembly of complex, high-value molecules.

Table 1: Examples of Complex Molecules Synthesized from 4-Methoxyphenyl Precursors

| Compound Name | Base Precursor(s) | Application/Significance |

| N-(4-Methoxyphenyl)pentanamide | 4-Anisidine and Pentanoic Acid | Anthelmintic agent; simplified analogue of Albendazole. nih.gov |

| (3S)-5,5-difluoro-3-[[(2S)-2-[[(2R)-2-hydroxy-2-(4-methoxyphenyl)acetyl]amino]-4-methyl-pentanoyl]amino]-2-oxo-pentanoic acid (CHEMBL332245) | Contains 4-methoxyphenyl and pentanoic acid fragments | Complex synthetic molecule potentially for pharmaceutical use. ontosight.ai |

| 5-((4-(3-Carbamoyl-1-(4-methoxyphenyl)-7-oxo-4,5-dihydro-1H-pyrazolo[3,4-c]pyridin-6(7H)-yl)phenyl)amino)pentanoic acid | Contains a 4-methoxyphenyl group | A complex heterocyclic compound with potential biological activity. evitachem.com |

| 2-(4-methoxyphenyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbonitrile | Contains a 4-methoxyphenyl group | Biologically active heterocyclic motif. researchgate.net |

| 5-(4-methoxyphenyl)-1H-tetrazole | Contains a 4-methoxyphenyl group | A nitrogen-containing heterocycle used in pharmaceuticals. researchgate.net |

Catalytic Applications of Methoxyphenyl Derivatives

Derivatives of this compound are not only building blocks but also play significant roles in catalysis. The electronic properties of the methoxyphenyl group can influence the activity and selectivity of a catalytic system.

Research has shown that compounds incorporating the 4-methoxyphenyl structure can function directly as catalysts. For example, 1-(4-methoxyphenyl)-1H-imidazole is utilized as a catalyst for various organic reactions, including the epoxidation of olefins, under mild conditions suitable for green chemistry applications.

Furthermore, methoxyphenyl derivatives are integral components of more complex catalytic systems. Coordination compounds involving metals and ligands derived from methoxyphenyl structures have shown significant catalytic potential. Novel copper(II) coordination compounds containing pyridine (B92270) derivatives of N4-methoxyphenyl-thiosemicarbazones have been synthesized and characterized. mdpi.com These types of compounds are explored for their biological activity and potential catalytic effects in various chemical transformations. mdpi.com

Supramolecular chemistry offers another avenue for the catalytic application of these derivatives. β-Cyclodextrin, a macrocyclic receptor, has been employed as a supramolecular catalyst to promote reactions involving methoxyphenyl-containing substrates. researchgate.net For instance, it selectively catalyzes various organic reactions by forming inclusion complexes with guest molecules, thereby facilitating the synthesis of bioactive heterocyclic compounds such as 2-(4-methoxyphenyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbonitrile. researchgate.net This approach leverages the hydrophobic inner cavity of β-cyclodextrin to bind substrates and accelerate reactions in an environmentally friendly manner. researchgate.net The development of heterogeneous catalysts for synthesizing derivatives like benzothiazoles also represents a significant advancement, offering improved efficiency and recyclability. researchgate.net

Table 2: Catalytic Systems Involving Methoxyphenyl Derivatives

| Catalytic System | Methoxyphenyl Derivative Involved | Type of Reaction Catalyzed |

| Organocatalyst | 1-(4-Methoxyphenyl)-1H-imidazole | Epoxidation of olefins. |

| Metal-Organic Complex | Copper(II) complexes with N4-methoxyphenyl-thiosemicarbazone ligands | General catalytic applications in organic synthesis. mdpi.com |

| Supramolecular Catalyst | β-Cyclodextrin with methoxyphenyl-containing substrates | Synthesis of bioactive heterocycles (e.g., pyrido[1,2-a]pyrimidines). researchgate.net |

| Heterogeneous Catalyst | Samarium nitrate (B79036) on mesoporous silica (B1680970) (for synthesis of derivatives) | Synthesis of benzothiazole (B30560) derivatives. researchgate.net |

Q & A

Advanced: What synthetic strategies optimize the yield of 4-methoxyphenyl pentanoate derivatives for lipase inhibition studies?

Answer: Optimized synthesis involves:

- Protecting groups : Trimethylsilyl groups improve solubility and reaction efficiency (e.g., trimethylsilyl 5-(2-methoxyphenyl)pentanoate, InChIKey: KHFHMQMSICVYFR) .

- Catalysis : Use of palladium catalysts for coupling reactions, as seen in bicyclic derivatives (75% yield via HR-EI-MS validation) .

- Purification : Preparative HPLC with C18 columns ensures >95% purity, critical for biological assays .

Basic: What are the common metabolic pathways of pentanoate esters like this compound?

Answer: Enzymatic hydrolysis dominates:

- Esterases : Hydrolysis to 4-methoxyphenol and pentanoate, observed in 4-nitrophenyl pentanoate models .

- CoA activation : ATP-dependent ligases convert pentanoate to pentanoyl-CoA, a precursor in β-oxidation .

- Oxidation : Jet-stirred reactor studies show ethyl pentanoate forms CO₂ and H₂O via radical intermediates (e.g., •OH abstraction) .

Advanced: How do conflicting kinetic data for pentanoate ester hydrolysis arise, and how can they be resolved?

Answer: Discrepancies stem from:

- Enzyme specificity : Quorum-quenching lactonases vs. nonspecific esterases exhibit varying kₐₜ/Kₘ ratios (e.g., 4-nitrophenyl pentanoate hydrolysis rates differ 10-fold) .

- pH/medium effects : Aqueous vs. micellar systems alter transition-state stabilization.

Resolution : Control experiments under standardized conditions (pH 7.4, 37°C) and use of internal standards (e.g., 4-methylumbelliferone for fluorometric assays) .

Basic: Which analytical methods assess the purity of this compound?

Answer:

- Chromatography : GC-MS or HPLC with UV detection (λ = 254 nm) identifies impurities <0.5% .

- Thermogravimetric Analysis (TGA) : Confirms thermal stability up to 150°C, ruling out solvent residues .

- Elemental Analysis : Matches experimental vs. theoretical C/H/O ratios (e.g., C₁₃H₁₈O₃ requires C 70.24%, H 8.16%) .

Advanced: How can computational modeling aid in designing this compound-based protease inhibitors?

Answer:

- Docking studies : AutoDock Vina predicts binding affinities to pancreatic lipase (e.g., ∆G = -8.2 kcal/mol for bicyclic derivatives) .

- MD simulations : AMBER force fields evaluate stability of inhibitor-enzyme complexes over 100 ns trajectories .

- QSAR models : Correlate substituent effects (e.g., methoxy position) with IC₅₀ values .

Basic: What are the key spectral databases for characterizing this compound?

Answer:

- NIST Chemistry WebBook : Provides reference IR and MS spectra (e.g., Citronellyl valerate analogs) .

- PubChem : Lists ¹³C NMR shifts (δ 25.8–136.1 ppm for aromatic and ester carbons) .

- CC-DPS : Offers SMILES (CCCCC(=O)OCc1ccc(OC)cc1) and InChIKey (VSOLIGQDEYVGKS) for cross-validation .

Advanced: What experimental designs mitigate instability of this compound in biological matrices?

Answer:

- Stabilizers : Add 0.1% BHT to prevent radical degradation .

- Storage : Lyophilized samples at -80°C retain >90% integrity over 6 months .

- In situ derivatization : Trimethylsilylation pre-extraction enhances GC-MS detection limits (LOQ = 0.1 ng/mL) .

Basic: What safety protocols are recommended for handling this compound?

Answer:

- PPE : Nitrile gloves, lab coats, and fume hoods (LD₅₀ >2000 mg/kg in rodents) .

- Spill management : Absorb with vermiculite and neutralize with 5% NaHCO₃ .

- Waste disposal : Incineration at >800°C to prevent environmental release .

Advanced: How do substituent variations on the phenyl ring affect the bioactivity of pentanoate esters?

Answer:

- Electron-donating groups (e.g., -OCH₃) : Enhance lipophilicity (logP = 2.8) and membrane permeability .

- Meta vs. para substitution : Para-methoxy increases pancreatic lipase inhibition (IC₅₀ = 12 µM vs. 45 µM for meta) .

- Steric effects : Bulky substituents (e.g., bornyl esters) reduce enzymatic hydrolysis rates by 50% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.